molecular formula C8H9NO5S B1451343 [4-(Methylsulfonyl)-2-nitrophenyl]methanol CAS No. 773873-23-7

[4-(Methylsulfonyl)-2-nitrophenyl]methanol

Cat. No. B1451343
CAS RN: 773873-23-7
M. Wt: 231.23 g/mol
InChI Key: XDJPKTPTLIVLDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “[4-(Methylsulfonyl)-2-nitrophenyl]methanol” has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .

Scientific Research Applications

Crystal Structure Analysis

  • A study on Methyl 4-methylsulfonyl-2-nitrobenzoate, a compound related to [4-(Methylsulfonyl)-2-nitrophenyl]methanol, reveals insights into its crystal structure. Weak intermolecular interactions were observed, providing information on molecular orientation and stability (Hou, Chu, Sui, & Sun, 2010).

Chemical Reactions and Synthesis

Solvatochromism and Photostability

  • A study on nitro-substituted phenolates related to [4-(Methylsulfonyl)-2-nitrophenyl]methanol investigated their solvatochromic properties and use as probes for solvent mixtures. This research could be relevant for understanding the behavior of [4-(Methylsulfonyl)-2-nitrophenyl]methanol in different solvent environments (Nandi, Facin, Marini, Zimmermann, Giusti, da Silva, Caramori, & Machado, 2012).

Photocatalytic Applications

  • Research on the photocatalytic reduction of 4-nitrophenol using methanol and sulfite ions offers insights into the potential photocatalytic applications of related compounds, like [4-(Methylsulfonyl)-2-nitrophenyl]methanol (Guerrero-Araque, Acevedo‐Peña, Ramírez-Ortega, & Gómez, 2017).

Oxidative Dehydrogenation Studies

  • A study on the oxidative dehydrogenation of methanol using a cationic palladium complex may provide insights into the reaction mechanisms relevant to [4-(Methylsulfonyl)-2-nitrophenyl]methanol (Pearson & Waymouth, 2009).

properties

IUPAC Name

(4-methylsulfonyl-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(13,14)7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJPKTPTLIVLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methylsulfonyl)-2-nitrophenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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